molecular formula C20H21N3O5 B2497327 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-11-6

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Katalognummer: B2497327
CAS-Nummer: 1021127-11-6
Molekulargewicht: 383.404
InChI-Schlüssel: RROYPENUDORTTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a specialist research chemical based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a structure identified as a novel chemotype for delta opioid receptor (DOR)-selective agonists . This chemotype is of significant interest in neuroscience and pharmacology research as it represents a promising alternative to previously failed DOR agonist candidates like the SNC80 chemotype, which are associated with adverse effects including seizures and tachyphylaxis . Compounds within this structural class are characterized by their selective binding to the DOR orthosteric site, high selectivity over a broad panel of other GPCRs, and a G-protein signaling bias, which may contribute to a more favorable pharmacological profile . Researchers can utilize this compound in the exploration of novel neurological pathways and the development of potential therapies for conditions such as chronic pain, with demonstrated anti-allodynic efficacy in preclinical inflammatory pain models . Beyond its central role in DOR research, the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) core has also been successfully employed as a key structural motif in the design of potent pan-inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases 1-3 (HIF PHD1-3), a key target for the treatment of anemia . This versatility makes it a valuable building block in medicinal chemistry. The product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

8-(furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c24-17(16-7-4-13-28-16)22-10-8-20(9-11-22)18(25)23(19(26)21-20)12-14-27-15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROYPENUDORTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the furan-2-carbonyl and phenoxyethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,5-dione derivatives, while reduction of the carbonyl groups results in the corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases that involve specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of biologically active compounds.

Wirkmechanismus

The mechanism by which 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been extensively modified to optimize HIF-PHD inhibition.

Structural Analogs and Substituent Effects
Compound Name Substituents (Position 3 and 8) Key Findings References
Target Compound 3: 2-Phenoxyethyl; 8: Furan-2-carbonyl Hypothesized to bind PHD2 via furan chelation; phenoxyethyl may enhance PK
11 (3-Methyl pyridine derivative) 3: [Not specified]; 8: 3-Methylpyridine Potent PHD2 inhibition (IC50 < 100 nM); crystal structure confirms Fe(II) interaction
12 (Thiophene derivative) 8: Thiophene Inactive in PHD2 assays; lacks chelation capability
13 (Phenol derivative) 8: Phenol Inactive in PHD2 assays; poor metal binding
14 (N-Methyl imidazole derivative) 8: N-Methyl imidazole IC50 ~50 nM; comparable to pyridine derivatives
15 (Imidazole derivative) 8: Imidazole IC50 ~40 nM; superior to pyridine analogs
8-(2-Ethoxyethyl) derivative 8: 2-Ethoxyethyl Synthesized but lacks PHD inhibition data; used in myelostimulation studies

Key Observations :

  • Chelating Groups: Pyridine (compound 11), imidazole (15), and N-methyl imidazole (14) at position 8 show potent inhibition, while non-chelating groups (thiophene, phenol) are inactive . The target compound’s furan-2-carbonyl group may mimic pyridine’s chelation but requires validation.
  • Position 3 Modifications: The 2-phenoxyethyl group in the target compound is distinct from other analogs.

Biologische Aktivität

The compound 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.3024 g/mol
  • CAS Number : 2108958-02-5

The compound features a complex spirocyclic structure that is characteristic of many biologically active molecules. The presence of the furan and phenoxyethyl moieties contributes to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on different biological systems. Below is a summary of key findings:

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazole and spirocyclic compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

  • Inhibition of Cell Proliferation : The compound may inhibit the growth of cancer cells by interfering with the cell cycle.
  • Induction of Apoptosis : It is hypothesized that the compound activates intrinsic apoptotic pathways, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and provided insights into the potential activity of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerTriazole derivativesInduced apoptosis in cancer cell lines
AntioxidantPhenolic compoundsReduced oxidative stress
Enzyme InhibitionSpirocyclic analogsInhibited enzymes involved in proliferation

Detailed Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that similar spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds often target specific kinases involved in cell signaling pathways critical for tumor growth.

Q & A

Q. What are the key considerations for synthesizing 8-(furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

The synthesis involves:

  • Step 1: Formation of the spirocyclic core via cyclization of a precursor (e.g., hydantoin derivatives) under basic conditions.
  • Step 2: Functionalization : Introducing the furan-2-carbonyl group via acylation (e.g., using furan-2-carbonyl chloride) and the 2-phenoxyethyl moiety via alkylation.
  • Critical parameters : Temperature control (0–60°C), solvent polarity (DMF or THF), and stoichiometric ratios to avoid side reactions like over-alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product (typical yields: 40–65%) .

Q. How is the structural integrity of this compound validated experimentally?

  • NMR spectroscopy : Confirm the spirocyclic structure via characteristic proton splitting patterns (e.g., δ 1.5–2.5 ppm for spirocyclic CH2 groups) and carbonyl signals (δ 170–175 ppm for dione moieties) .
  • X-ray crystallography : Resolves the bicyclic geometry and confirms the spatial arrangement of substituents .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C22H23N3O5) .

Q. What preliminary assays are used to screen its biological activity?

  • Receptor binding assays : Test affinity for delta opioid receptors (DOR) via competitive displacement of radiolabeled ligands (e.g., [³H]DADLE) .
  • In vitro models : Evaluate cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .
  • Functional assays : Measure cAMP inhibition in HEK293 cells transfected with DOR to assess agonism/antagonism .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Byproduct mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted acylating agents .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediates and adjust conditions dynamically .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and reduce amorphous content .

Q. What mechanistic insights explain its selectivity for delta opioid receptors?

  • Molecular docking : The furan-2-carbonyl group forms hydrogen bonds with Tyr³²⁸ and Trp²⁷⁴ in DOR’s orthosteric pocket, while the 2-phenoxyethyl chain occupies a hydrophobic subpocket .
  • Mutagenesis studies : Replace key residues (e.g., DOR Lys²¹⁴→Ala) to confirm binding dependencies .
  • Comparative SAR : Analogues lacking the furan moiety show 10x lower DOR affinity, highlighting its role in selectivity .

Q. How to resolve contradictions in reported biological activity data?

  • Assay variability : Standardize protocols (e.g., cell line passage number, ligand concentration) to reduce inter-lab discrepancies .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to off-target effects .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .

Q. What computational methods predict its physicochemical properties?

  • LogP calculation : Use Molinspiration or ACD/Labs software to estimate partition coefficients (predicted LogP: ~2.8) .
  • Solubility prediction : Apply Abraham solvation parameters to model aqueous solubility (e.g., ~0.1 mg/mL at pH 7.4) .
  • pKa estimation : The dione moiety has a pKa ~9.5, influencing protonation state in physiological conditions .

Comparative Analysis with Structural Analogs

Compound Key Structural Differences Biological Impact Source
8-Benzoyl-3-benzyl analogLacks furan-2-carbonyl group50% lower DOR affinity
3-(4-Chlorophenyl)methyl derivativeChlorophenyl vs. phenoxyethylImproved metabolic stability (t₁/₂: 120 min vs. 80 min)
8-(3,4,5-Trimethoxybenzoyl) analogMethoxy groups increase polarityReduced blood-brain barrier penetration

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.